PROTAC EED degrader-1

Vue d'ensemble

Description

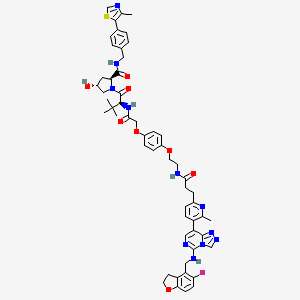

PROTAC EED degrader-1 is a useful research compound. Its molecular formula is C55H60FN11O8S and its molecular weight is 1054.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Targeting Overexpressed or Mutated Proteins in Cancer

PROTAC EED degrader-1, a bivalent chemical degrader, has shown efficiency in targeting overexpressed or mutated proteins in cancer. It offers an alternative to small-molecule inhibitors, overcoming limitations like acquired inhibitor resistance due to compensatory increases in protein expression. For instance, UNC7700, an EED-targeted PRC2 degrader with a unique cis-cyclobutane linker, demonstrates potent degradation of PRC2 components and significant anti-proliferative effects in diffuse large B-cell lymphoma DB cells (Bashore et al., 2023).

Advancements in PROTAC Technology

The PROTAC strategy, including the development of the first ternary eutectic complex and clinical trials for cancer treatments, has proven its value. For example, PROTAC ARV-110 entered clinical trials in 2019 for prostate cancer treatment (Wang et al., 2019). This showcases the advancement and potential of PROTAC technology in treating various cancers.

Enhancing Selectivity and Reducing Toxicity

PROTACs can degrade “undruggable” and mutant proteins with improved target selectivity. They potentially offer superior therapeutic options compared to conventional small molecule inhibitors. Strategies to improve the safety of PROTACs for clinical application, such as using human pan-tissue single-cell RNA sequencing data to identify cell type-specific/selective E3 ligases, are being proposed (He et al., 2020).

Design and Optimization of PROTACs

Optimization of PROTACs' physicochemical properties remains a major challenge. Research focuses on characterizing compounds for ternary complex formation and cellular permeability to improve degradation efficiency (Gao et al., 2020). The design process involves balancing potency, selectivity, and drug-like properties.

Emerging Strategies and Challenges in PROTAC Development

Innovative strategies like homobivalent, trivalent, and covalent PROTACs offer advantages over traditional PROTACs, including high selectivity and low toxicity. However, identifying potent and drug-like degraders efficiently remains challenging (Yan et al., 2022).

Expanding PROTAC Applications and Future Outlook

PROTACs are expanding into diverse therapeutic areas beyond oncology, leveraging improved technologies for developing ligands for previously “undruggable” proteins and new E3 ligases. The enhanced computing power is expected to expedite the identification of active degraders (Bond & Crews, 2021).

Cancer Selective Target Degradation

Developments in cancer-selective delivery strategies for PROTACs aim to achieve targeted degradation of proteins in cancer cells versus noncancerous normal cells. This could minimize potential toxicity and side-effects, providing a generalizable platform for selective degradation of proteins in cancer therapeutics (Liu et al., 2021).

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[4-[2-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]ethoxy]phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H60FN11O8S/c1-32-40(43-27-60-54(67-30-62-65-51(43)67)59-26-42-41-20-22-74-46(41)18-17-44(42)56)16-10-36(63-32)11-19-47(69)57-21-23-73-38-12-14-39(15-13-38)75-29-48(70)64-50(55(3,4)5)53(72)66-28-37(68)24-45(66)52(71)58-25-34-6-8-35(9-7-34)49-33(2)61-31-76-49/h6-10,12-18,27,30-31,37,45,50,68H,11,19-26,28-29H2,1-5H3,(H,57,69)(H,58,71)(H,59,60)(H,64,70)/t37-,45+,50-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFJUWLIBSALJI-FENRPDQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)NC(C(=O)N3CC(CC3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H60FN11O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1054.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

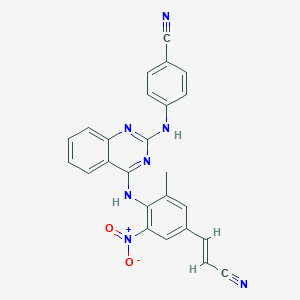

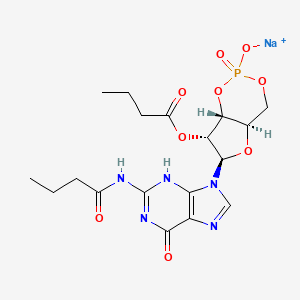

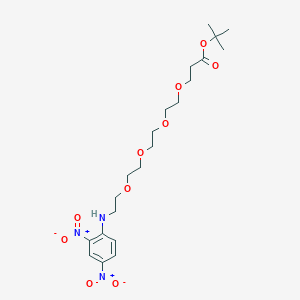

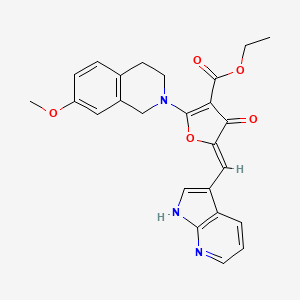

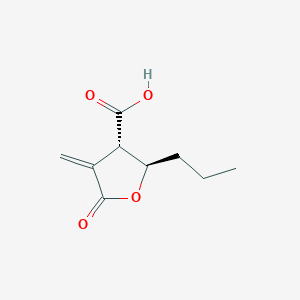

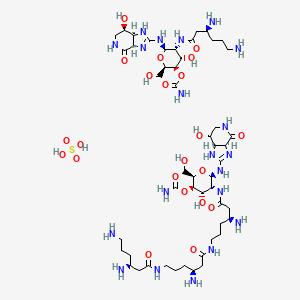

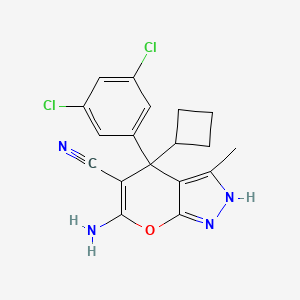

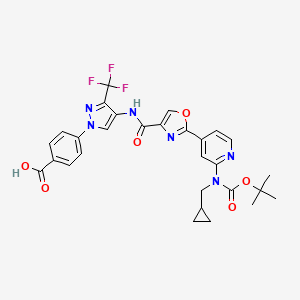

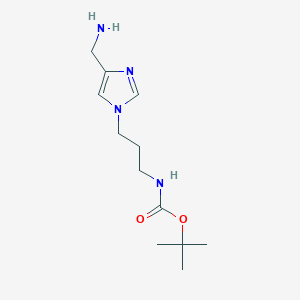

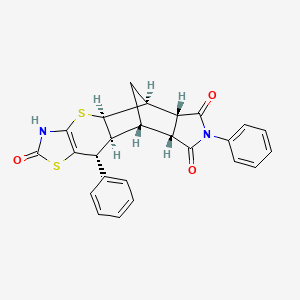

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)